6-(2-Phenylethenyl)pyridine-2-carbonitrile
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Overview
Description
6-(2-Phenylethenyl)pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a phenylethenyl group attached to the pyridine ring at the 6th position and a carbonitrile group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Phenylethenyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its interactions with biological targets can provide insights into drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-(2-Phenylethenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler derivative with a carbonitrile group at the 2nd position.
6-Bromo-2-pyridinecarbonitrile: A halogenated derivative with a bromine atom at the 6th position.
2,6-Pyridinedicarbonitrile: A compound with two carbonitrile groups at the 2nd and 6th positions.
Uniqueness
6-(2-Phenylethenyl)pyridine-2-carbonitrile is unique due to the presence of both a phenylethenyl group and a carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other pyridine derivatives.
Properties
CAS No. |
87884-41-1 |
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Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(2-phenylethenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N2/c15-11-14-8-4-7-13(16-14)10-9-12-5-2-1-3-6-12/h1-10H |
InChI Key |
MXYRHLHQIBBEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C#N |
Origin of Product |
United States |
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